molecular formula C17H23N3 B11800208 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine

5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine

Cat. No.: B11800208
M. Wt: 269.4 g/mol
InChI Key: LTWPMTCFBIOUAR-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is a complex organic compound featuring a pyridine ring substituted with an amino group, a phenylmethyl group, and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 3-methylpyridine with a tert-butyl halide, followed by the introduction of the amino group through nucleophilic substitution. The phenylmethyl group can be added via a Friedel-Crafts alkylation reaction using benzyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The phenylmethyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride as catalysts.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted phenylmethyl derivatives.

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenylmethyl and tert-butyl groups contribute to the compound’s hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Amino(phenyl)methyl)-N-(tert-butyl)-3-methylpyridin-2-amine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the amino and phenylmethyl groups provide versatility in chemical reactions and potential biological activities.

Properties

Molecular Formula

C17H23N3

Molecular Weight

269.4 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N-tert-butyl-3-methylpyridin-2-amine

InChI

InChI=1S/C17H23N3/c1-12-10-14(11-19-16(12)20-17(2,3)4)15(18)13-8-6-5-7-9-13/h5-11,15H,18H2,1-4H3,(H,19,20)

InChI Key

LTWPMTCFBIOUAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NC(C)(C)C)C(C2=CC=CC=C2)N

Origin of Product

United States

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